molecular formula C20H19ClN6O B10788047 Rhosin hydrochloride

Rhosin hydrochloride

Cat. No.: B10788047
M. Wt: 394.9 g/mol
InChI Key: SFRGBDFQSLZYLF-GRYLRVQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhosin hydrochloride is a potent and specific inhibitor of the RhoA subfamily of Rho GTPases. It is known for its ability to specifically bind to RhoA, thereby inhibiting the interaction between RhoA and guanine nucleotide exchange factors (GEFs). This inhibition has significant implications in various biological processes, including cell apoptosis and platelet aggregation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rhosin hydrochloride involves the attachment of a quinoline group to hydrazine at the 4-position, with halogen substituents at the 7- or 8-position. The presence of indole, methylphenyl, or dichlorophenyl substituents enhances the potency of the compound . The synthetic route typically involves multiple steps of organic synthesis, including halogenation, hydrazine formation, and quinoline attachment.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in solid form and can be reconstituted in dimethyl sulfoxide (DMSO) for research purposes .

Chemical Reactions Analysis

Types of Reactions

Rhosin hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Rhosin hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of RhoA GTPases and their role in various chemical processes.

    Biology: The compound is used to investigate the role of RhoA in cell signaling pathways, cell migration, and cytoskeletal dynamics.

    Medicine: this compound has potential therapeutic applications in treating diseases related to abnormal platelet aggregation and cancer.

    Industry: The compound is used in the development of new antiplatelet agents and other therapeutic drugs.

Mechanism of Action

Rhosin hydrochloride exerts its effects by specifically binding to RhoA, inhibiting the interaction between RhoA and guanine nucleotide exchange factors (GEFs). This inhibition prevents the activation of RhoA, leading to reduced downstream signaling pathways such as myosin light chain phosphorylation and actin filament formation. The compound induces cell apoptosis and inhibits platelet aggregation by mimicking the effects of RhoA genetic deletion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high specificity for RhoA and its ability to reversibly inhibit RhoA-GEF interaction without affecting other GTPases like Cdc42 or Rac1. This specificity makes it a valuable tool in studying RhoA-related biological processes and developing targeted therapies .

Properties

IUPAC Name

(2R)-2-amino-3-(1H-indol-3-yl)-N-[(E)-quinoxalin-6-ylmethylideneamino]propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O.ClH/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18;/h1-9,11-12,16,24H,10,21H2,(H,26,27);1H/b25-11+;/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRGBDFQSLZYLF-GRYLRVQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N/N=C/C3=CC4=NC=CN=C4C=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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